2-Piperazin-1-yl-1,5-naphthyridine
Description
2-Piperazin-1-yl-1,5-naphthyridine is a heterocyclic compound featuring a 1,5-naphthyridine core substituted at the 2-position with a piperazine moiety. The 1,5-naphthyridine scaffold consists of two fused pyridine rings, providing a planar structure with distinct electronic properties that enable applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., optoelectronic devices) . Piperazine, a six-membered ring with two nitrogen atoms, enhances solubility and modulates receptor binding affinity, making this compound a candidate for drug development .
Synthetic routes to 1,5-naphthyridines often involve primary syntheses (e.g., cyclization of aminopyridines) or functionalization via alkylation. For example, C-alkylation of nitro-substituted 1,5-naphthyridines with sulfonylmethyl groups has been achieved under mild conditions (e.g., NaOH in dimethyl sulfoxide) .
Properties
Molecular Formula |
C12H14N4 |
|---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,5-naphthyridine |
InChI |
InChI=1S/C12H14N4/c1-2-11-10(14-5-1)3-4-12(15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 |
InChI Key |
ISTXQLWLDDBPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Piperazin-1-yl-1,5-naphthyridine may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-1,5-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-Piperazin-1-yl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Table 1: Key Properties of 2-Piperazin-1-yl-1,5-naphthyridine and Analogues
Reactivity and Pharmacological Profiles
1,5-Naphthyridine vs. 1,7-Naphthyridine :
The 1,5-naphthyridine isomer exhibits stronger π-π stacking interactions due to its planar geometry, enhancing binding to kinase ATP pockets . In contrast, the 1,7-naphthyridine isomer (as in the patented compound) shows improved metabolic stability in vivo, attributed to steric shielding from bulky substituents like methylmorpholine .Piperazine-Substituted Derivatives : 2-Piperazin-1-yl-1,5-naphthyridine demonstrates higher aqueous solubility than 2-(1-piperazinyl)pyridine, owing to the extended aromatic system’s polarizability . However, the pyridine analogue is more reactive in nucleophilic substitutions due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
